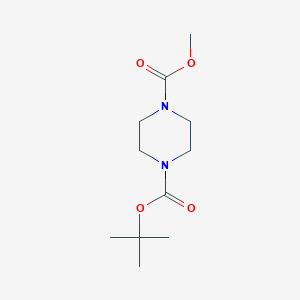

1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

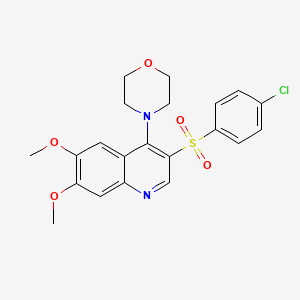

“1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate” is a chemical compound with the molecular formula C11H20N2O4 . It is used in various chemical reactions and has a molecular weight of 244.29 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-12(6-8-13)9(14)16-4/h5-8H2,1-4H3 . This code represents the molecular structure of the compound. The compound consists of a piperazine ring, which is a heterocyclic amine, with two carboxylate ester groups attached at the 1 and 4 positions, and methyl and tert-butyl groups attached at the 4 and 1 positions, respectively .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. Piperazine derivatives are known to participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex compounds .Physical And Chemical Properties Analysis

“this compound” has a boiling point of 317.4°C at 760 mmHg . It is a solid at room temperature and should be stored in a dry environment . The compound has a molecular weight of 244.29 .Mechanism of Action

1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate is an organic compound with a unique structure that makes it useful in a variety of synthetic reactions. It acts as a catalyst in these reactions by activating the reactants and facilitating the formation of products. It also acts as a proton donor and acceptor, promoting the formation of transient intermediates in the reaction.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have a mild analgesic effect and to act as an anti-inflammatory. It has also been shown to have a mild anti-bacterial effect. In addition, this compound has been shown to have a mild anti-fungal effect.

Advantages and Limitations for Lab Experiments

1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in a variety of ways. It is also a versatile compound, as it can be used in a variety of synthetic reactions and as a catalyst in many of them. However, this compound also has some limitations. It is a relatively unstable compound, and it can degrade over time. In addition, it is a relatively toxic compound, and it should be handled with care.

Future Directions

1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate has many potential future applications. It could be used in the synthesis of novel drugs, materials, and other organic compounds. It could also be used as a catalyst in a variety of synthetic reactions. Additionally, it could be used in the development of new pharmaceuticals and medical treatments. Finally, it could be used to develop new nanomaterials and polymers.

Synthesis Methods

1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate can be synthesized in a variety of ways, including the condensation of piperazine and 1,4-dicarboxylic acid, the reaction of piperazine and 1,4-dicarboxylic anhydride, and the reaction of piperazine and 1,4-dicarboxylic chloride. The condensation reaction involves the formation of a 1,4-dicarboxylic acid ester, which can then be reacted with tert-butyl alcohol to form this compound. The reaction of piperazine and 1,4-dicarboxylic anhydride produces a 1,4-dicarboxylic acid anhydride, which can then be reacted with tert-butyl alcohol to form this compound. The reaction of piperazine and 1,4-dicarboxylic chloride produces a 1,4-dicarboxylic acid chloride, which can then be reacted with tert-butyl alcohol to form this compound.

Scientific Research Applications

1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate is used extensively in scientific research and development. It is used in the synthesis of a variety of drugs, polymers, and other organic compounds. It is also used as a catalyst in a variety of synthetic reactions, such as the synthesis of peptides, peptidomimetics, and other organic compounds. It has also been used in the synthesis of novel materials, such as nanomaterials and polymers.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name |

4-O-tert-butyl 1-O-methyl piperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-12(6-8-13)9(14)16-4/h5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANARYJGEGFNNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2622331.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2622335.png)

![Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2622338.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2622342.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2622345.png)

![8-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2622348.png)

![Methyl 2-[(1R,3R)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B2622351.png)

![8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2622353.png)